4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid
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Overview
Description
“4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid” is a compound with the molecular formula C15H12N2O3S. Thiazoles, which this compound is a derivative of, are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Crystal and Molecular Structure Studies
- Application : The compound's structural components, like 2-methylquinoline, are utilized in synthesizing various organic acid–base adducts, which are analyzed for their molecular and crystal structures. These studies enhance the understanding of hydrogen bonding and noncovalent interactions in crystal packing.
- Reference : Zhang, Jin, Tao, Liu, & Wang, 2014, Journal of Molecular Structure.
Antibacterial Activities
- Application : Substituted quinolines, closely related to the chemical structure , are synthesized and tested for their effectiveness against various bacterial strains, including gram-positive and gram-negative bacteria.
- Reference : Miyamoto, Ueda, Otsuka, Aki, Tamaoka, Tominaga, & Nakagawa, 1990, Chemical & pharmaceutical bulletin.
Antitubercular, Anti-HIV, and Antitumor Activity
- Application : The compound's related structures are investigated for their potential as antitubercular, anti-HIV, and antitumor agents, with an emphasis on synthesizing and purifying derivatives for medicinal use.
- Reference : Ukrainets, Amer, Bezuglyǐ, Gorokhova, Sidorenko, & Turov, 2002, Chemistry of Heterocyclic Compounds.
Breast Anticancer Activity
- Application : Derivatives of the compound are synthesized and tested for their anticancer effects against breast cancer cell lines, indicating their potential in cancer treatment research.
- Reference : Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to influence various biochemical pathways, leading to a range of biological effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
4-methyl-2-(2-methylquinolin-8-yl)oxy-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-8-6-7-10-4-3-5-11(12(10)16-8)20-15-17-9(2)13(21-15)14(18)19/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPCTTIKPGXUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=NC(=C(S3)C(=O)O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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